molecular formula C22H21NO4 B1681601 Trpc6-pam-C20 CAS No. 667427-75-0

Trpc6-pam-C20

Cat. No.: B1681601
CAS No.: 667427-75-0
M. Wt: 363.4 g/mol
InChI Key: SNICUMZYPOCXCO-UHFFFAOYSA-N
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Description

TRPC6-PAM-C20 is a selective positive allosteric modulator of the transient receptor potential canonical 6 (TRPC6) channels. It is known for its ability to enhance the activation of TRPC6 channels, which play a crucial role in various physiological processes, including calcium signaling and neuronal activity .

Chemical Reactions Analysis

Types of Reactions

TRPC6-PAM-C20 primarily undergoes reactions that involve its interaction with TRPC6 channels. These reactions include:

Common Reagents and Conditions

The common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO) and various catalysts that facilitate the formation of the desired product. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity .

Major Products

The major product of the reactions involving this compound is the activated TRPC6 channel, which leads to increased intracellular calcium levels and subsequent physiological effects .

Scientific Research Applications

Mechanism of Action

TRPC6-PAM-C20 exerts its effects by binding to the TRPC6 channel at an allosteric site, distinct from the active site. This binding enhances the channel’s response to its natural activators, leading to increased calcium influx into the cell. The elevated intracellular calcium levels activate various downstream signaling pathways, including the cAMP response element-binding protein (CREB) pathway, which is involved in neuronal survival and protection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and potency as a TRPC6 channel modulator. Its ability to enhance TRPC6 channel activation at low basal concentrations of diacylglycerol (DAG) sets it apart from other modulators. This makes it a valuable tool for studying TRPC6-dependent signaling pathways and developing potential therapeutic agents .

Properties

IUPAC Name

3-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-22(2)12-14-10-18(25-3)19(26-4)11-15(14)20(23-22)16-9-13-7-5-6-8-17(13)27-21(16)24/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICUMZYPOCXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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